Cardanol monoene

Descripción general

Descripción

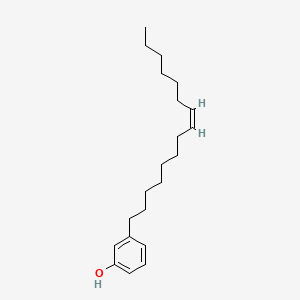

- Pertenece a la clase de monofenoles y tiene la fórmula química C21H34O con un peso molecular de 302,49 g/mol .

- El líquido de la cáscara de la nuez de la anacardia es una fuente natural de cardanol monoeno y tiene varias actividades biológicas.

Cardanol monoeno: ) es un fenol derivado del líquido de la cáscara de la nuez de la anacardia.

Métodos De Preparación

- El cardanol monoeno se puede obtener del líquido de la cáscara de la nuez de la anacardia mediante procesos de extracción y purificación.

- Los métodos de producción industrial implican extracción con solventes seguida de destilación o cromatografía para aislar el cardanol monoeno.

Análisis De Reacciones Químicas

- El cardanol monoeno experimenta varias reacciones químicas:

- Oxidación : Se puede oxidar utilizando reactivos como el permanganato de potasio o el ácido crómico.

- Reducción : La reducción con gas hidrógeno o hidruros metálicos produce derivados reducidos.

- Sustitución : El cardanol monoeno puede sufrir reacciones de sustitución aromática electrofílica.

- Los principales productos incluyen formas oxidadas o reducidas de cardanol monoeno.

Aplicaciones Científicas De Investigación

Introduction to Cardanol Monoene

This compound is a phenolic compound derived from cashew nut shell liquid (CNSL). It possesses unique chemical properties due to its unsaturated alkyl chain and phenolic hydroxyl group, making it a versatile building block for various industrial applications. This article delves into the scientific research applications of this compound, highlighting its potential in fields such as cancer therapy, polymer chemistry, and sustainable materials development.

Biological Applications

1. Anticancer Properties:

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against melanoma cells. A study found that this compound inhibited the proliferation of M14 human melanoma cells in a dose-dependent manner. The compound induced apoptosis through mitochondrial-associated pathways, characterized by the accumulation of reactive oxygen species and the upregulation of pro-apoptotic factors such as p53 and cleaved-caspase-3. The IC50 values were determined to be 23.15 μM and 12.30 μM after 24 and 48 hours of treatment, respectively . This suggests a promising application of this compound in cancer therapy.

Polymer Chemistry Applications

2. Synthesis of Polymeric Materials:

this compound serves as an essential precursor for synthesizing various polymeric materials. Its chemical structure allows for multiple functionalization pathways, leading to the development of bio-based polyurethanes and polybenzoxazines. These materials are notable for their environmentally friendly characteristics compared to petroleum-based alternatives.

- Polyurethane Foams: this compound can be utilized to create halogen-free polyurethane foams, which are widely used in automotive and furniture industries due to their excellent mechanical properties and thermal insulation capabilities . The synthesis involves reacting cardanol with isocyanates, enabling the production of flexible or rigid foams depending on the formulation.

- Benzoxazine Networks: Cardanol-derived benzoxazines have been developed as a new generation of thermosetting materials. These networks exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Table 1: Properties of this compound-Based Polymers

| Polymer Type | Key Properties | Applications |

|---|---|---|

| Polyurethane Foams | High mechanical strength, thermal insulation | Automotive, construction |

| Benzoxazine Networks | Excellent thermal stability, low water uptake | Aerospace, electronics |

Sustainable Material Development

3. Environmentally Friendly Synthesis:

The synthesis of this compound and its derivatives aligns with sustainable practices by utilizing renewable resources. The extraction process from cashew nut shells reduces reliance on fossil fuels while providing a valuable material for various applications . Moreover, innovative purification methods have been developed that minimize energy consumption and enhance yield efficiency during the isolation of cardanol fractions .

Case Studies

4. Industrial Applications:

Numerous studies highlight the industrial relevance of this compound:

- Rubber Processing Aids: this compound has been explored as an additive in rubber formulations, improving processing characteristics and end-product performance.

- Coatings and Paints: Its antioxidant properties make it suitable for use in coatings that require durability against environmental degradation .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Rubber Processing | Enhances processing efficiency |

| Coatings & Paints | Provides durability and resistance to degradation |

Mecanismo De Acción

- El cardanol monoeno induce la apoptosis (muerte celular programada) en células de melanoma humano.

- Actúa a través de la vía intrínseca, que implica la acumulación de especies reactivas de oxígeno (ROS) dentro de las mitocondrias .

Comparación Con Compuestos Similares

- La singularidad del cardanol monoeno radica en su estructura específica y sus actividades biológicas.

- Los compuestos similares incluyen otros derivados fenólicos de fuentes naturales, como el catecol y el resorcinol.

Actividad Biológica

Cardanol monoene, a phenolic compound derived from the cashew nut shell liquid (CNSL), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antitumor, and antimicrobial properties, as well as its potential applications in medicine and industry.

Chemical Structure and Properties

This compound (C21H34O) is characterized by a long aliphatic chain with a single double bond. Its structure contributes to its unique biological properties. The compound is primarily isolated from CNSL and is known for its various derivatives, including saturated and unsaturated forms.

NMR Characterization

This compound exhibits distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for understanding its structure:

- 1H NMR : Key peaks include:

- δ = 7.14 (olefinic protons)

- δ = 5.40–5.33 (vinyl protons)

- 13C NMR : Notable signals at:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

- Mechanism : The antioxidant activity is attributed to the phenolic structure of this compound, which allows it to donate hydrogen atoms to free radicals, thus neutralizing them .

Antitumor Activity

This compound exhibits promising antitumor effects, particularly against various cancer cell lines.

- Case Study : In a study involving human melanoma cells (M14), this compound induced apoptosis in a dose-dependent manner. The addition of Z-VAD-FMK, a pan-caspase inhibitor, significantly reduced the apoptosis ratio from 30.56% to 13.17%, indicating that the apoptotic effect is caspase-dependent .

- Mechanism : The compound appears to activate mitochondrial pathways leading to cell death, thereby inhibiting tumor growth .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibacterial agents.

- Study Findings : Cardanol derivatives have been tested against various bacterial strains, showing effective inhibition of growth. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antioxidant | Effective free radical scavenger; protects cells from oxidative stress |

| Antitumor | Induces apoptosis in melanoma cells; caspase-dependent mechanism |

| Antimicrobial | Inhibitory effects against various bacterial strains; potential for antibiotic development |

Propiedades

IUPAC Name |

3-[(Z)-pentadec-8-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKVIMNNMLKUGJ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872878 | |

| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-26-8 | |

| Record name | Ginkgol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol monoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDANOL MONOENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7D0J5LYPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cardanol Monoene (CM) against melanoma cells?

A1: CM has been shown to induce apoptosis in M14 human melanoma cells through a mitochondria-mediated pathway. [] This involves several key steps:

- Increased ROS production: CM treatment leads to an accumulation of reactive oxygen species (ROS) within the cells. []

- Mitochondrial dysfunction: The elevated ROS levels cause a collapse of the mitochondrial membrane potential (ΔΨm). []

- Activation of caspases: This mitochondrial dysfunction triggers the release of cytochrome C from the mitochondria into the cytosol, activating the caspase cascade, a hallmark of apoptosis. []

- Induction of apoptosis: This cascade leads to the activation of caspase-3 and PARP cleavage, ultimately resulting in cell death. []

Q2: What is the role of the Bcl-2 family of proteins in CM-induced apoptosis?

A2: Western blot analysis revealed that CM treatment increased the Bax/Bcl-2 ratio in M14 melanoma cells. [] The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bax promoting apoptosis and Bcl-2 inhibiting it. Therefore, the increased Bax/Bcl-2 ratio suggests that CM tips the balance towards apoptosis.

Q3: What is the structural characterization of CM?

A3: While the provided abstracts do not specify the spectroscopic data, CM is a long-chain alkylphenol. [] Its chemical structure consists of a phenol ring with a C15 alkyl chain at the meta position, containing one double bond. []

Q4: Does CM exhibit any antiparasitic activity?

A4: Research suggests that CM, along with other alkyl phenols isolated from Anacardium othonianum nuts, possesses moderate antileishmanial activity against Leishmania amazonensis promastigotes in vitro. []

Q5: What are the potential applications of CM besides its anti-cancer activity?

A5: Although the provided research mainly focuses on the anti-cancer and antiparasitic activities of CM, its unique structure suggests potential applications in other fields. CM, being a natural product with a phenolic structure, might possess antioxidant properties. [] Further research is needed to explore these potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.